2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol

Vue d'ensemble

Description

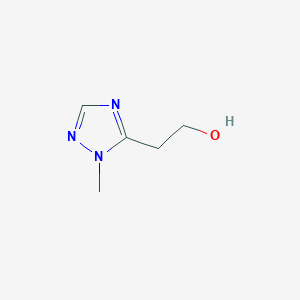

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclization Reaction: One method involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation to yield 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol.

Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: Reduction reactions can convert the triazole ring to other derivatives.

Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

Oxidation: Produces carbonyl derivatives.

Reduction: Yields reduced triazole derivatives.

Substitution: Forms various substituted triazole compounds.

Applications De Recherche Scientifique

Biological Applications

Antifungal Activity

One of the primary applications of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is in antifungal research. Compounds containing triazole moieties are known for their ability to inhibit fungal growth by targeting the enzyme lanosterol 14α-demethylase in the ergosterol biosynthetic pathway. This makes them valuable in developing antifungal agents for treating infections caused by fungi such as Candida and Aspergillus species .

Pharmaceutical Development

The compound's unique structure allows it to serve as a scaffold for designing novel pharmaceuticals. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders. Research indicates that modifications to the triazole ring can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Applications

Plant Growth Regulators

In agriculture, this compound has been investigated as a potential plant growth regulator. Studies suggest that triazole compounds can modulate plant growth by influencing hormonal pathways and enhancing stress resistance. This application is particularly relevant in improving crop yields under adverse environmental conditions .

Pesticide Formulation

The compound's antifungal properties also lend themselves to formulations in pesticide development. By incorporating this compound into pesticide products, manufacturers can enhance the efficacy of existing fungicides or develop new products that target resistant fungal strains .

Material Science Applications

Polymer Chemistry

In materials science, the compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metals can be harnessed to create novel materials with specific properties such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Activité Biologique

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, a compound belonging to the triazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 1380234-87-6

- Molecular Formula: CHNO

- Molecular Weight: 127.14 g/mol

The compound is characterized by its triazole ring, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar triazole structure showed promising activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of specific enzymes critical for bacterial survival.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This compound has been evaluated for its efficacy against several fungal pathogens, suggesting potential use in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. Compounds similar to this compound have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific pathways involved include modulation of signaling cascades associated with tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like DprE1 in Mycobacterium tuberculosis, which is crucial for cell wall synthesis .

- Cell Membrane Disruption: By targeting ergosterol biosynthesis in fungi, these compounds compromise cell membrane integrity.

- Induction of Apoptosis: In cancer cells, the compound may activate intrinsic apoptotic pathways leading to programmed cell death.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-5(2-3-9)6-4-7-8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPYGOZWVCGLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380234-87-6 | |

| Record name | 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.